molecular formula C22H44N6O B13145238 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol

2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol

Cat. No.: B13145238
M. Wt: 408.6 g/mol
InChI Key: ILEDWCJRJDZQGP-UHFFFAOYSA-N
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Description

2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its two dibutylamino groups and a methylamino group attached to the triazine ring, along with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The dibutylamino groups are introduced through nucleophilic substitution reactions, where dibutylamine reacts with the triazine ring.

    Introduction of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the amino groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The dibutylamino and methylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, reduced triazine derivatives.

    Substitution Products: Compounds with different nucleophilic groups replacing the original amino groups.

Scientific Research Applications

2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)phenol: Another triazine derivative with similar structural features but different substituents.

    2,4,6-Tris(diethylamino)-1,3,5-triazine: Similar triazine core with diethylamino groups instead of dibutylamino groups.

Uniqueness

2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is unique due to its specific combination of dibutylamino and methylamino groups, which confer distinct chemical and biological properties. Its ethanol moiety also adds to its versatility in various reactions and applications.

Properties

Molecular Formula

C22H44N6O

Molecular Weight

408.6 g/mol

IUPAC Name

2-[[4,6-bis(dibutylamino)-1,3,5-triazin-2-yl]-methylamino]ethanol

InChI

InChI=1S/C22H44N6O/c1-6-10-14-27(15-11-7-2)21-23-20(26(5)18-19-29)24-22(25-21)28(16-12-8-3)17-13-9-4/h29H,6-19H2,1-5H3

InChI Key

ILEDWCJRJDZQGP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)N(C)CCO)N(CCCC)CCCC

Origin of Product

United States

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